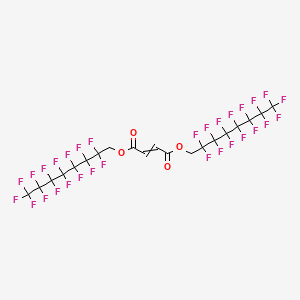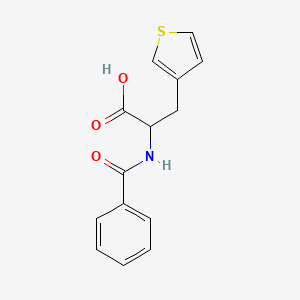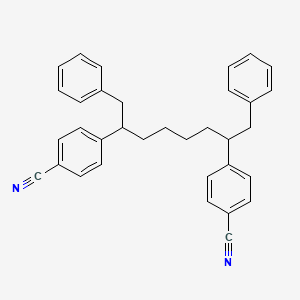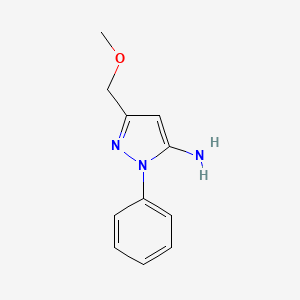
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The tetrahydro-1-hydroxy-3-methyl- derivative indicates that the ring is partially saturated, with a hydroxyl group at position 1 and a methyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a β-ketoester with an aldehyde and urea or thiourea under acidic conditions can lead to the formation of the desired pyrimidinone derivative.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a scaffold for the development of biologically active compounds with potential therapeutic properties.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer effects.
Industry: It can be used in the development of functional materials, such as dyes, catalysts, and polymers.
Mécanisme D'action
The mechanism of action of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- depends on its specific application and the molecular targets involvedFor example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .
Comparaison Avec Des Composés Similaires
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be compared with other similar compounds, such as:
Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidinone core but differ in the degree of saturation and the presence of additional functional groups.
The uniqueness of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
63656-08-6 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
1-hydroxy-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3 |
Clé InChI |
FLGGILXVWWRPRD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)

![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)




![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

